Benzo[b]furan-3-ylacetaldehyde
Description
Contextual Significance of the Benzo[b]furan Motif in Chemical Science and Medicinal Chemistry
The benzo[b]furan core, formed by the fusion of a benzene (B151609) ring with a furan (B31954) ring, is a prevalent scaffold in numerous natural products and synthetic compounds. chemicalbook.com This structural motif is of great interest due to its association with a broad spectrum of biological activities. researchgate.netchemicalbook.com The inherent characteristics of the oxygen-containing heterocycle, which closely resemble biologically active compounds like ribose derivatives, contribute to its therapeutic potential. nih.gov The oxygen atoms can participate in polar interactions, which helps to stabilize the molecule within the active site of an enzyme. nih.gov
Extensive research has demonstrated that benzo[b]furan derivatives exhibit a remarkable array of pharmacological properties, including anticancer, antibacterial, and antifungal activities. mdpi.comnih.govresearchgate.net This has established the benzo[b]furan motif as a robust therapeutic option and a focal point for drug discovery and medicinal chemistry. researchgate.netmdpi.comnih.gov The versatility of the benzo[b]furan structure allows for various modifications, enabling the synthesis of a diverse library of compounds for biological evaluation. mdpi.com
Strategic Role of Benzo[b]furan-3-ylacetaldehyde as a Versatile Synthetic Building Block
Within the broader class of benzofurans, this compound serves as a crucial and versatile synthetic building block. cymitquimica.com Its strategic importance lies in the presence of a reactive aldehyde functional group attached to the 3-position of the benzo[b]furan ring. This aldehyde group can readily undergo a variety of chemical transformations, providing a convenient handle for the construction of more elaborate molecular architectures.
The reactivity of the aldehyde allows for its participation in numerous organic reactions, including:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, Benzo[b]furan-3-ylacetic acid. scbt.com
Reduction: Reduction of the aldehyde yields the corresponding alcohol.
Condensation Reactions: It can react with various nucleophiles in condensation reactions to form new carbon-carbon and carbon-heteroatom bonds.
Heterocycle Formation: The aldehyde functionality is a key precursor for the synthesis of a wide range of heterocyclic compounds.
This reactivity profile makes this compound a valuable intermediate for chemists seeking to incorporate the benzo[b]furan motif into larger, more complex molecules with potential biological activity.
Chemical and Physical Properties of this compound
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₂ | nih.gov |
| Molecular Weight | 160.17 g/mol | nih.gov |
| IUPAC Name | 2-(1-benzofuran-3-yl)acetaldehyde | nih.gov |
| CAS Number | 352434-24-3 | nih.gov |
Synthesis of this compound
Several synthetic routes to this compound have been explored, often leveraging established methods for the formation of the benzo[b]furan ring system followed by introduction or modification of the acetaldehyde (B116499) side chain.
One common approach involves the Vilsmeier-Haack reaction on benzo[b]furan. This reaction introduces a formyl group at the electron-rich 3-position, which can then be further elaborated to the acetaldehyde. Another strategy involves the Sonogashira coupling reaction, a powerful tool for forming carbon-carbon bonds, which can be utilized to introduce the acetaldehyde moiety onto the benzofuran (B130515) core. Furthermore, transition metal-catalyzed cyclization reactions, such as those using iron(III), have proven effective in the synthesis of the core benzo[b]furan structure from readily available starting materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzofuran-3-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIWXBHNEVHKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593008 | |
| Record name | (1-Benzofuran-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352434-24-3 | |
| Record name | 3-Benzofuranacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352434-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Benzofuran-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Benzo B Furan 3 Ylacetaldehyde and Its Derivatives
Foundational Strategies for Benzo[b]furan Core Assembly Relevant to 3-Substitution
The construction of the benzofuran (B130515) nucleus is a critical first step in the synthesis of benzo[b]furan-3-ylacetaldehyde. Various methods have been developed, broadly categorized into intramolecular and intermolecular approaches, to assemble this heterocyclic system. mdpi.comnih.gov
Intramolecular Cyclodehydration Approaches
Intramolecular cyclodehydration is a foundational strategy for forming the furan (B31954) ring of the benzofuran system. This approach typically involves the cyclization of appropriately substituted phenolic precursors.
One common method involves the acid-catalyzed cyclodehydration of α-aryloxyaryl ketones. nih.govlse.ac.uk For instance, the reaction of α-bromoaryl ketones with potassium oxygenated phenoxides yields α-aryloxyaryl ketones, which can then undergo intramolecular cyclodehydration catalyzed by a Lewis acid like gallium(III) triflate (Ga(OTf)₃) to form substituted benzofurans. lse.ac.uk Similarly, iron(III) chloride (FeCl₃) can mediate the intramolecular cyclization of electron-rich aryl ketones. mdpi.comnih.gov Another approach involves the base-promoted dehydrative decarboxylation of o-acylphenoxyacetic acids or esters. mdpi.com
A novel and stereoselective method for synthesizing 3-aryl-2,3-dihydrobenzofurans involves the intramolecular cyclization of hydroxyphenols. nih.govacs.org This method relies on the stereoselective ortho-C-alkylation of phenols to create a diarylmethane stereogenic center, which then undergoes cyclization. nih.govacs.org
Intermolecular Annulation and Cyclization Protocols
Intermolecular strategies offer a convergent approach to the benzofuran core, often involving transition metal-catalyzed reactions. These methods are highly versatile and allow for the assembly of complex benzofuran structures from simpler starting materials. mdpi.comnumberanalytics.com
Palladium-catalyzed intermolecular annulation of phenols and cinnamic acids provides a selective route to 3-substituted benzofurans. rsc.orgnih.govrsc.org This reaction proceeds through a sequence of C-C bond formation, decarboxylation, and subsequent C-O cyclization. rsc.orgnih.govrsc.org Another palladium-catalyzed approach involves the reaction of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization to yield 2,3-disubstituted benzo[b]furans. nih.gov
Transition-metal-free radical reactions have also emerged as a powerful tool. For example, heteroatom anions can act as super-electron-donors to initiate the radical coupling of 2-iodophenyl allenyl ethers with compounds containing H-heteroatom bonds, leading to 3-functionalized benzofurans in good yields. nih.gov
Targeted Introduction and Functionalization of the Acetaldehyde (B116499) Moiety at the 3-Position
Once the benzofuran core is established, the next critical step is the introduction of the acetaldehyde group, or a precursor, at the 3-position.
Direct Formylation Techniques (e.g., Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the benzofuran ring. cambridge.orgwikipedia.orgijpcbs.com For benzofuran, formylation generally occurs at the 2-position. cambridge.org However, with appropriate substitution on the benzofuran ring, formylation at the 3-position can be achieved. For example, Vilsmeier-Haack formylation of trimethoxyresveratrol has been shown to yield the desired aldehyde at the position that would become the 3-position of the resulting benzofuran. nih.gov
The reaction proceeds via an electrophilic aromatic substitution, where the chloroiminium ion (Vilsmeier reagent) acts as the electrophile. wikipedia.org The resulting iminium ion is then hydrolyzed during workup to yield the aldehyde. wikipedia.org
Cross-Coupling Reactions for Acetaldehyde Precursor Incorporation
Cross-coupling reactions, particularly those catalyzed by palladium, are highly effective for introducing functional groups onto the benzofuran scaffold.
Palladium-Catalyzed Sonogashira Coupling Strategies
The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction can be employed to introduce an acetaldehyde precursor at the 3-position of a benzofuran ring. nih.gov For instance, a 3-halobenzofuran can be coupled with a protected form of acetylene, such as trimethylsilylacetylene. Subsequent deprotection and hydration of the alkyne would yield the desired acetaldehyde functionality.
Triflates of 3-coumaranones have been successfully used as coupling partners in palladium-catalyzed Sonogashira reactions to produce 3-substituted benzo[b]furans in excellent yields. researchgate.net Furthermore, a one-pot synthesis of 2,3-disubstituted benzo[b]furans has been developed involving a Sonogashira coupling of o-iodoanisoles and terminal alkynes, followed by an electrophilic cyclization. nih.govorganic-chemistry.org This methodology can be adapted to introduce a precursor to the acetaldehyde group.
A variety of palladium catalysts, including palladium nanoparticles, have been shown to be effective for Sonogashira coupling reactions leading to benzofuran synthesis. organic-chemistry.orgresearchgate.net These reactions can often be carried out under mild and environmentally friendly conditions, such as in water and in the absence of copper co-catalysts. researchgate.net
| Reaction Type | Key Reagents | Position of Functionalization | Reference |
| Intramolecular Cyclodehydration | α-bromoaryl ketones, potassium oxygenated phenoxides, Ga(OTf)₃ | 3-position | lse.ac.uk |
| Intermolecular Annulation | Phenols, cinnamic acids, Palladium catalyst | 3-position | rsc.orgnih.govrsc.org |
| Radical Cyclization | 2-iodophenyl allenyl ethers, heteroatomic compounds | 3-position | nih.gov |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | Typically 2-position, can be directed to 3-position | cambridge.orgnih.gov |
| Sonogashira Coupling | 3-halobenzofuran or triflate, terminal alkyne, Palladium catalyst | 3-position | nih.govresearchgate.net |
Acylation-Reduction Sequences (e.g., Friedel-Crafts Acylation)
A classic approach to introducing a two-carbon side chain at the 3-position of the benzofuran ring is through an acylation-reduction sequence. The Friedel-Crafts acylation is a well-established method for acylating aromatic compounds, including benzofurans. organic-chemistry.org However, the direct Friedel-Crafts acylation of benzofuran can lead to a mixture of 2- and 3-substituted products, with low regioselectivity. nih.gov
To circumvent this issue, the reaction can be performed on a pre-functionalized benzofuran. For instance, acylation of a benzofuran derivative with a suitable acylating agent in the presence of a Lewis acid, such as aluminum chloride, can introduce an acetyl group. Subsequent reduction of the resulting ketone to the corresponding aldehyde would furnish the desired this compound. It is important to carefully control reaction conditions, such as temperature, to prevent over-acylation or decomposition.
More recent studies have explored the use of solid acid catalysts like hierarchical BEA zeolites for the Friedel-Crafts acylation of benzofuran with acetic anhydride. mdpi.comipl.pt These catalysts offer advantages in terms of reusability and reduced environmental impact compared to traditional homogeneous catalysts. mdpi.com
Unconventional Synthetic Routes and Rearrangement-Based Approaches
Beyond traditional methods, several unconventional and rearrangement-based strategies have been developed for the synthesis of substituted benzofurans. These innovative approaches often provide access to complex structures that are difficult to obtain through conventional means.
One such method involves the rearrangement of 2-hydroxychalcones. A recently developed strategy allows for the highly selective synthesis of 3-formylbenzofurans or 3-acylbenzofurans from the same 2,3-dihydrobenzofuran (B1216630) intermediate, which is derived from a MOM-protected 2-hydroxychalcone. nih.govscispace.com The choice of reaction conditions dictates the final product; basic or weakly acidic conditions yield 3-acylbenzofurans, while using (CF₃)₂CHOH as a solvent with p-TsOH selectively produces 3-formylbenzofurans. nih.govscispace.com
Another novel rearrangement involves the conversion of a benzopyran group to a benzofuran group. mdpi.com This unusual transformation was observed during the synthesis of coumarin (B35378) derivatives and offers a new pathway to biologically active benzofuran compounds. mdpi.com Additionally, a gold-catalyzed cascade reaction involving intermolecular alkoxylation, Claisen rearrangement, and condensation of quinols and alkynyl esters has been reported for the synthesis of diverse benzofuran derivatives. acs.org
Furthermore, a charge-accelerated -sigmatropic rearrangement followed by substituent migration has been utilized to synthesize highly substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.org These unconventional routes highlight the ongoing innovation in the field of heterocyclic synthesis. mdpi.com
Catalytic Systems and Their Mechanistic Roles in this compound Synthesis
Transition Metal Catalysis (e.g., Palladium, Copper, Iron, Indium, Rhodium, Gold, Nickel, Platinum)
Transition metals are at the forefront of catalytic systems for benzofuran synthesis, with palladium being particularly prominent. Palladium catalysts are instrumental in cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck reactions, which are vital for functionalizing the benzofuran core. nih.gov For instance, palladium-catalyzed Sonogashira coupling of 2-halophenols with terminal alkynes followed by cyclization is a common strategy. nih.gov
Copper catalysts are also widely used, often in conjunction with palladium or independently. Copper can promote hydration/annulation reactions and is effective in intramolecular C-O bond formation. mdpi.comnih.gov Iron, being an earth-abundant and non-precious metal, has gained attention as a catalyst for benzofuran synthesis. Iron(III) catalysts can mediate the intramolecular cyclization of electron-rich aryl ketones to form the benzofuran ring. mdpi.comnih.gov
Other transition metals have also found application in benzofuran synthesis. Indium(III) halides catalyze the hydroalkoxylation of ortho-alkynylphenols. organic-chemistry.org Gold catalysts have been employed in cascade reactions involving Claisen rearrangement to produce benzofuran derivatives. acs.org Nickel catalysts have been developed for Suzuki-Miyaura couplings, offering an alternative to palladium for certain substrates. orgsyn.org
Organocatalytic and Metal-Free Synthetic Procedures
In recent years, organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis for the synthesis of heterocyclic compounds, including benzofurans. rsc.org These metal-free procedures often utilize small organic molecules as catalysts, offering advantages such as lower toxicity and milder reaction conditions.
N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been successfully applied to the synthesis of benzofuran derivatives. mdpi.com For example, an enantioselective organocatalytic strategy combining a Brønsted base and NHC catalysis has been used to construct the cyclopenta[b]benzofuran scaffold. rsc.orgnih.gov
Other organocatalytic approaches include the use of superbases like phosphazene P4-tBu for the intramolecular cyclization of o-alkynylphenyl ethers. uniroma1.it Furthermore, metal-free base-catalyzed intramolecular cyclization of 2-ynylphenols using cesium carbonate provides a facile route to 2-substituted benzo[b]furans. rsc.org These developments highlight the growing importance of organocatalysis in providing efficient and environmentally benign synthetic routes.
Optimization of Reaction Parameters and Yield Enhancement in Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its derivatives. Careful control over various factors can significantly impact the outcome of a synthetic transformation.
Key parameters that often require optimization include:
Catalyst and Ligand: The choice of catalyst and, if applicable, the ligand is paramount. For transition metal-catalyzed reactions, varying the metal center (e.g., palladium, nickel, copper), its oxidation state, and the coordinating ligands can dramatically influence reactivity and selectivity. For instance, in Suzuki-Miyaura couplings, the phosphine (B1218219) ligand on the palladium catalyst can affect the reaction's efficiency. nih.gov
Solvent: The polarity and boiling point of the solvent can affect reaction rates and solubility of reactants and catalysts. Solvents like THF, DMF, and toluene (B28343) are commonly used in cross-coupling reactions. nih.gov In some cases, the solvent can even play a role in the reaction mechanism, as seen in the selective synthesis of 3-formylbenzofurans using (CF₃)₂CHOH. nih.gov
Base: The choice and stoichiometry of the base are critical in many reactions, particularly in cross-coupling and cyclization steps. Bases like potassium carbonate, cesium carbonate, and potassium phosphate (B84403) are frequently employed. nih.govrsc.org The strength of the base can influence deprotonation steps and catalyst activity.
Temperature: Reaction temperature can affect reaction kinetics, selectivity, and the stability of reactants and products. For example, in Friedel-Crafts acylations, maintaining a low temperature can prevent side reactions.
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to maximize product formation and minimize decomposition.
Table 2: Illustrative Examples of Reaction Parameter Optimization
| Reaction Type | Key Parameter Optimized | Observation | Reference |
| Suzuki-Miyaura Coupling | Catalyst System | Different palladium and nickel catalysts were tested for optimal coupling of heterocyclic substrates. | nih.govorgsyn.org |
| Friedel-Crafts Acylation | Catalyst | Hierarchical BEA zeolite showed improved performance for the acylation of benzofuran. | mdpi.comipl.pt |
| Chalcone Rearrangement | Solvent and Acid | The use of (CF₃)₂CHOH and p-TsOH selectively yielded 3-formylbenzofuran. | nih.govscispace.com |
| Organocatalytic Cyclization | Catalyst Loading | Optimization of catalyst loading was crucial for achieving high enantioselectivity. | rsc.orgmdpi.comnih.gov |
By systematically optimizing these parameters, chemists can enhance the efficiency and practicality of synthetic routes to this compound and its derivatives, making these valuable compounds more accessible for further research and application.
Influence of Catalyst Loading and Ligand Design
Several studies have optimized catalyst loading to balance reaction efficiency with cost and sustainability. For instance, one-pot processes combining a Sonogashira reaction with O-heterocyclization have been developed using very low loadings (<0.1 mol %) of a palladium catalyst, specifically [Pd(η³-C₃H₅)Cl]₂, paired with a tetraphosphine ligand. nih.gov In contrast, other systems may require higher loadings for optimal performance. A palladium acetate-catalyzed reaction for synthesizing benzoyl-substituted benzofurans utilized 30 mol % of the catalyst and ligand. nih.gov
The design of the ligand is equally crucial. In copper-catalyzed O-arylation steps for forming the benzo[b]furan ring, N,N'-dimethylethylenediamine (DMEDA) is often used as a ligand at concentrations of around 20 mol % alongside a 10 mol % loading of copper(I) iodide. researchgate.net For gold-catalyzed cycloisomerizations, tuning the electronic properties of phosphine ligands has been shown to be effective; incorporating electron-withdrawing substituents on the phosphine enhances the electrophilicity of the gold catalyst, leading to improved performance. chim.it In some palladium-catalyzed systems, specific ligands such as the bulky tricyclohexylphosphine (B42057) (PCy₃) are essential for the reaction to proceed efficiently. nih.gov
The table below summarizes findings on the impact of different catalyst and ligand systems on the synthesis of benzo[b]furan derivatives.
| Catalyst | Catalyst Loading (mol %) | Ligand | Ligand Loading (mol %) | Substrate | Product Yield (%) | Reference |
| [Pd(η³-C₃H₅)Cl]₂ | <0.1 | Tetraphosphine | - | 2-halophenols and alkynes | High | nih.gov |
| CuI | 10 | DMEDA | 20 | 1-(2-iodoaryl)ketone | 59 | researchgate.net |
| Pd(OAc)₂ | 30 | bpy | 30 | Aryl boronic acid and 2-(2-formylphenoxy)acetonitriles | Good to Excellent | nih.gov |
| [(Ph₃PAu)₃O]BF₄ | 3 | Phosphine Ligands | - | 2-ethynylphenols | - | chim.it |
| FeCl₃ / Cu | 2.5 / ppm levels | [BMIM]NTf₂ | - | 1-arylketone | 55 | researchgate.netacs.org |
| PdCl₂(PPh₃)₂ | - | PCy₃ | - | N-tosylhydrazones and iodobenzene-joined alkynes | - | nih.gov |
Table 1: Influence of Catalyst and Ligand Systems on Benzo[b]furan Synthesis.
Solvent Effects and Regioselectivity Control
The choice of solvent is a critical parameter in the synthesis of benzo[b]furan derivatives, as it can significantly affect reaction rates, yields, and, most importantly, regioselectivity. Regioselectivity, the control over which constitutional isomer is formed (e.g., 2-substituted vs. 3-substituted benzo[b]furans), is a central challenge in this field.
Different synthetic strategies have shown varied solvent dependencies. In a phase-transfer-catalyzed intramolecular cyclization, a screening of solvents including DMA, NMP, DMSO, THF, 1,4-dioxane, and CH₃CN showed no improvement in yield over the initially chosen solvent, indicating that for some systems, the solvent effect may be minimal once a suitable medium is found. scirp.org However, in a gold(I)-catalyzed cycloisomerization of 2-ethynylphenols, tetrahydrofuran (B95107) (THF) at 65 °C was identified as the optimal solvent for achieving high yields. chim.it Similarly, iron(III)-catalyzed halogenation followed by copper-catalyzed cyclization proceeds effectively in solvents like THF.
The solvent can also be a key factor in directing regioselectivity. A notable example is the reaction of phenols with α-haloketones. Using neutral alumina (B75360) as a promoter in refluxing xylene as the solvent leads to the formation of 2-aryl benzo[b]furans with excellent regioselectivity. mdpi.comresearchgate.net This highlights how the combination of a promoter and a specific solvent can control the reaction pathway. In other methods, regioselective iron(III)-catalyzed halogenation of an aryl ring, which is the first step in a one-pot benzo[b]furan synthesis, is highly dependent on the electronic directing effects of substituents on the starting ketone, with the cyclization subsequently occurring in a predetermined manner. nih.govresearchgate.net
The following table details the role of different solvents in various synthetic routes to benzo[b]furans and their effect on reaction outcomes.
| Reaction Type | Catalyst/Promoter | Solvent | Temperature (°C) | Outcome | Reference |
| Gold-Catalyzed Cycloisomerization | [(Ph₃PAu)₃O]BF₄ | THF | 65 | Optimal yield | chim.it |
| Phase-Transfer Catalysis | TBAB | CH₃CN | Room Temp. | Good yield, other solvents offered no improvement | scirp.org |
| Tandem Alkylation/Cyclodehydration | TiCl₄ | Dichloroethane (DCE) | 85 | High regioselectivity, moderate to excellent yields | researchgate.net |
| One-pot Halogenation/Cyclization | FeCl₃ / Cu | THF | - | Good yields for 2-arylbenzo[b]furans | |
| Tandem C-H Halogenation/O-Arylation | Fe(III) / Cu | - | - | High regioselectivity | researchgate.net |
| Phenol-Haloketone Reaction | Neutral Alumina | Xylene | Reflux | Excellent regioselectivity for 2-substituted products | mdpi.comresearchgate.net |
Table 2: Solvent and Promoter Effects on the Synthesis and Regioselectivity of Benzo[b]furans.
Mechanistic Investigations into the Reactivity of Benzo B Furan 3 Ylacetaldehyde
Transformational Chemistry of the Aldehyde Functional Group
The aldehyde group in benzo[b]furan-3-ylacetaldehyde is a key center of reactivity, susceptible to a variety of transformations including oxidation, reduction, and condensation reactions.
Oxidative Transformations to Carboxylic Acids
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, benzo[b]furan-3-ylacetic acid. This transformation is a fundamental reaction in organic chemistry, often employing common oxidizing agents.
Common Reagents and Conditions for Oxidation:
| Oxidizing Agent | Solvent/Conditions | Product |
| Potassium permanganate (B83412) (KMnO4) | Aqueous medium | Benzo[b]furan-3-ylacetic acid |
| Chromium trioxide (CrO3) | Benzo[b]furan-3-ylacetic acid |
This table showcases common reagents used for the oxidation of aldehydes to carboxylic acids.
The mechanism of oxidation with permanganate involves the formation of a cyclic manganate (B1198562) ester intermediate, which then collapses to yield the carboxylic acid and a reduced manganese species. Chromium-based oxidants typically proceed through the formation of a chromate (B82759) ester. The choice of oxidant can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.
Reductive Transformations to Alcohols
Conversely, the aldehyde can be reduced to a primary alcohol, 2-(benzo[b]furan-3-yl)ethanol. This is a crucial transformation for introducing a hydroxyl group, which can serve as a handle for further functionalization.
Common Reagents and Conditions for Reduction:
| Reducing Agent | Solvent/Conditions | Product |
| Sodium borohydride (B1222165) (NaBH4) | Methanol or ethanol | 2-(benzo[b]furan-3-yl)ethanol |
| Lithium aluminum hydride (LiAlH4) | 2-(benzo[b]furan-3-yl)ethanol |
This table highlights common reagents for the reduction of aldehydes to primary alcohols.
Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides. Lithium aluminum hydride is a more powerful reducing agent and will reduce a wider range of functional groups. The mechanism of these reductions involves the transfer of a hydride ion (H-) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the alcohol. libretexts.orglibretexts.org
Condensation Reactions and Schiff Base Formation
The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds and have applications in medicinal chemistry. nih.govresearchgate.netderpharmachemica.com
The reaction is typically catalyzed by an acid and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. derpharmachemica.com The general mechanism is as follows:
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
Dehydration: The hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling water and forming the imine or Schiff base.
The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water from the reaction mixture.
Cycloaddition Reactions for Heterocycle Construction
The aldehyde functionality, particularly in its α,β-unsaturated form, can participate in cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems. acs.orgresearchgate.net While this compound itself is not α,β-unsaturated, it can be converted to derivatives that are. These derivatives can then undergo reactions like the Diels-Alder or [3+2] cycloadditions. For instance, an α,β-unsaturated aldehyde derived from this compound could react with a diene in a [4+2] cycloaddition to form a six-membered ring.
Electrophilic Substitution Patterns on the Benzo[b]furan Ring System
The benzo[b]furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the electron-donating nature of the oxygen atom in the furan (B31954) ring.
Theoretical calculations and experimental evidence indicate that the C2 and C3 positions of the benzo[b]furan ring are the most electron-rich and therefore the most reactive towards electrophiles. chemicalbook.com While electrophilic substitution on the parent benzo[b]furan can be unselective, the presence of the acetaldehyde (B116499) group at the C3 position will influence the regioselectivity of further substitutions. chemicalbook.comtaylorfrancis.com The electron-withdrawing nature of the aldehyde group, although separated by a methylene (B1212753) spacer, can deactivate the ring towards electrophilic attack to some extent. However, the primary directing effect will still be from the fused benzene (B151609) ring and the furan oxygen.
Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring. researchgate.net
Nitration: Introduction of a nitro group (-NO2). chemicalbook.com
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups. beilstein-archives.orgbeilstein-journals.org
The precise position of substitution will depend on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Addition Reactions to the Aldehyde Electrophile
The carbonyl carbon of the aldehyde group in this compound is electrophilic and is a prime target for nucleophilic attack. libretexts.orglibretexts.orgunizin.orgsavemyexams.com This is a fundamental reaction of aldehydes and leads to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org
The general mechanism for nucleophilic addition is as follows:
Nucleophilic attack: A nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond of the carbonyl group. The electrons from the π-bond move to the electronegative oxygen atom.
Intermediate formation: This results in the formation of a tetrahedral alkoxide intermediate.
Protonation: The negatively charged oxygen atom of the alkoxide is then protonated, typically by a weak acid or the solvent, to yield the final alcohol product.
A wide variety of nucleophiles can be employed in these reactions, including:
Organometallic reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add an alkyl or aryl group to the aldehyde.
Cyanide ion (CN-): This reaction forms a cyanohydrin, which is a useful intermediate for the synthesis of α-hydroxy acids and α-amino acids. unizin.org
Hydride ions (H-): As discussed in the reduction section, this leads to the formation of an alcohol.
The reactivity of the aldehyde towards nucleophilic addition is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon. unizin.org The presence of the benzo[b]furan ring may have a modest electronic effect on the reactivity of the aldehyde.
Electronic Effects and Their Impact on Reactivity Profiles
The reactivity of this compound is intricately governed by the electronic landscape of the entire molecule. This landscape is a composite of the inherent properties of the benzofuran (B130515) ring system and the influence of the acetaldehyde side chain at the 3-position. The interplay between the electron-donating furan oxygen and the electron-withdrawing aldehyde group, mediated by the ethyl spacer, dictates the molecule's behavior in chemical reactions.
The benzofuran scaffold itself is an aromatic system where a benzene ring is fused to a furan ring. The oxygen atom in the furan ring, through its lone pairs, exerts a significant electron-donating mesomeric effect on the ring system. This effect increases the electron density at specific positions of the ring, influencing its susceptibility to electrophilic and nucleophilic attack. Theoretical studies, including those employing Density Functional Theory (DFT), have been instrumental in mapping the electron distribution and predicting reactive sites. sciencepub.netsemanticscholar.org For the parent benzofuran, the C2 position is generally the most electron-rich and thus the most reactive towards electrophiles. semanticscholar.orgresearchgate.net However, in this compound, the presence of the acetaldehyde substituent at the C3 position channels the reactivity towards this functional group.
The acetaldehyde moiety possesses a reactive carbonyl group, which is a primary site for a variety of chemical transformations including oxidation, reduction, and condensation reactions. The electronic nature of the benzofuran ring system modulates the reactivity of this aldehyde group. The electron-donating nature of the benzofuran ring can influence the electrophilicity of the carbonyl carbon.
Furthermore, the introduction of additional substituents onto the benzene portion of the benzofuran ring can significantly alter the electronic properties and, consequently, the reactivity profile of the entire molecule. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents play a crucial role.
Research on various benzofuran derivatives has consistently shown that the electronic nature of substituents on the aromatic ring has a profound impact on reaction outcomes and rates.
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or halo (e.g., -Br, -Cl) groups decrease the electron density of the benzofuran ring. This deactivation can lead to diminished yields and slower rates in reactions where the benzofuran ring acts as a nucleophile. nih.govacs.org For this compound, an EWG on the benzene ring would decrease the nucleophilicity of the aromatic system and could potentially increase the electrophilicity of the carbonyl carbon in the acetaldehyde side chain.
The following table summarizes the expected qualitative effects of substituents on the reactivity of this compound based on general principles observed in related benzofuran derivatives.
| Substituent Type on Benzene Ring | Position of Substituent | Expected Effect on Reactivity of Aldehyde Group | Expected Effect on Reactivity of Benzofuran Ring |
| Electron-Donating (e.g., -OCH₃) | C5, C6, C7 | Minor decrease in electrophilicity | Increased nucleophilicity, activation towards electrophilic substitution |
| Electron-Withdrawing (e.g., -NO₂) | C5, C6, C7 | Minor increase in electrophilicity | Decreased nucleophilicity, deactivation towards electrophilic substitution |
| Halogen (e.g., -Br) | C5, C6, C7 | Minor increase in electrophilicity (inductive) | Deactivation towards electrophilic substitution |
While specific kinetic or detailed computational studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds. For example, studies on the synthesis of 3-substituted benzofurans have provided data on how substituents on the benzofuran core affect reaction yields, which serves as an indirect measure of reactivity.
One study on the synthesis of 3-heterosubstituted benzofurans from o-hydroxyphenyl propargyl alcohols demonstrated the influence of substituents on the reaction yield. acs.org The following table is constructed based on the findings for these related compounds to illustrate the expected reactivity trends for substituted this compound derivatives in a hypothetical similar transformation.
| Substituent on Benzofuran Ring | Nature of Substituent | Relative Yield (%) in a Model Reaction | Implied Reactivity |
| H (unsubstituted) | Neutral | 85 | Baseline |
| p-OCH₃ | Electron-Donating | 84 | Similar to unsubstituted |
| p-F | Electron-Withdrawing | 74 | Slightly Decreased |
| p-Cl | Electron-Withdrawing | 71 | Decreased |
| o-NO₂ | Strongly Electron-Withdrawing | 66 | Significantly Decreased |
Data is illustrative and based on trends observed for the synthesis of 3-tosyl benzofurans from substituted o-hydroxyphenyl propargyl alcohols, as a proxy for the reactivity of the benzofuran nucleus. acs.org
These findings underscore a general principle: the electronic character of the benzofuran ring system, tunable by substituents, plays a critical role in modulating the reactivity of the molecule, both at the ring and at the functional side chains. nih.govacs.orgrsc.org For this compound, this means that its reactivity profile can be finely tuned by the strategic placement of electron-donating or electron-withdrawing groups on the benzene ring, offering a pathway to control its chemical behavior in synthetic applications.
Biological Activities and Molecular Mechanisms of Benzo B Furan 3 Ylacetaldehyde Derivatives
Anti-Cancer Activity Research
The quest for novel and effective anti-cancer agents has led to the extensive investigation of Benzo[b]furan-3-ylacetaldehyde derivatives. These compounds have demonstrated promising results in preclinical studies, targeting various hallmarks of cancer through multiple mechanisms of action.
A significant mechanism through which this compound derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.
Studies on various benzo[b]furan derivatives have demonstrated their ability to activate key executioner caspases, such as caspase-3 and caspase-7, which are crucial for the final stages of apoptosis. nih.govsemanticscholar.org For instance, certain derivatives have been observed to induce the cleavage of procaspases-3 and -6 into their active forms. nih.gov The activation of caspase-3 leads to the cleavage of critical cellular substrates, including poly(ADP-ribose)polymerase (PARP), a hallmark of apoptosis. nih.gov
Furthermore, the involvement of the mitochondrial-mediated (intrinsic) pathway is a recurring theme. This is evidenced by the modulation of the Bcl-2 family of proteins. Benzo[b]furan derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby altering the Bax/Bcl-2 ratio in favor of apoptosis. nih.govdovepress.com This shift in balance leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9, an initiator caspase in the intrinsic pathway. semanticscholar.orgthermofisher.com
Some derivatives have also been implicated in the extrinsic pathway, which is initiated by the binding of death ligands to their corresponding cell surface receptors. thermofisher.com This can lead to the activation of caspase-8, which in turn can directly activate effector caspases or amplify the apoptotic signal through the mitochondrial pathway via cleavage of the Bid protein. thermofisher.com
Table 1: Selected Benzo[b]furan Derivatives and their Effects on Apoptosis Pathways
| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |
| Benzo[b]furan derivative 36 | A549 (Lung Cancer) | Induced apoptosis via caspase-3 activation and modulation of Bax/Bcl-2 proteins. | nih.gov |
| Benzo[b]furan derivatives 10g and 10h | Various | Significantly led to the cleavage of inactive procaspases-3 and -6. | nih.gov |
| Benzo[b]furan derivatives 7 and 8 | K562 (Leukemia) | Induced apoptosis through both receptor-mediated and mitochondrial pathways. | mdpi.com |
| Benfur (a synthetic benzofuran (B130515) lignan (B3055560) derivative) | Jurkat T-cells (Leukemia) | Induced apoptosis in p53-positive cells with activation of caspase-3. | nih.gov |
This table is for illustrative purposes and represents findings on various benzo[b]furan derivatives, suggesting potential activities for derivatives of this compound.
This compound derivatives have demonstrated significant cytotoxic and anti-proliferative activity against a wide range of human cancer cell lines. mdpi.com The potency of these compounds is often influenced by the specific substitutions on the benzo[b]furan core.
For example, studies have reported that derivatives with a methyl group at the C-3 position exhibit enhanced potency compared to their unsubstituted counterparts. mdpi.com The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), with some derivatives showing activity in the nanomolar range. For instance, certain benzo[b]furan derivatives have shown potent activity against breast, lung, and leukemia cancer cell lines. nih.gov
Table 2: Cytotoxic Activity of Selected Benzo[b]furan Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10h | MV4-11 (Leukemia) | 0.56 | |
| Compound 10g | Various | 0.237 | |
| (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol (36) | A549 (Lung Cancer) | 0.06 | nih.gov |
| 6-Methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamide (17g) | A549 (Lung Cancer) | 5.7 | nih.gov |
| Benzo[b]furan derivative 6a | Human Aortic Arterial Endothelial Cells (HAAECs) | Excellent selectivity (low toxicity) | nih.gov |
This table is for illustrative purposes and represents findings on various benzo[b]furan derivatives, suggesting potential activities for derivatives of this compound.
The microtubule cytoskeleton, composed of tubulin polymers, plays a critical role in cell division, making it an attractive target for anti-cancer drugs. Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov
These compounds often bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. nih.gov This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, mitotic catastrophe, and ultimately, apoptosis. nih.govmdpi.com Molecular docking studies have further corroborated the interaction of these derivatives with the tubulin protein. nih.govnih.gov The inhibitory activity of some benzo[b]furan derivatives on tubulin polymerization has been found to be comparable to that of known tubulin inhibitors like combretastatin (B1194345) A-4. nih.gov
The anti-cancer activity of this compound derivatives is also attributed to their ability to modulate key cellular signaling pathways that are often dysregulated in cancer.
One of the prominent pathways targeted by these compounds is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism. nih.gov Studies have shown that certain benzo[b]furan derivatives can inhibit this pathway, leading to the suppression of breast cancer cell proliferation. nih.gov
Another important target is the NF-κB (nuclear factor kappa B) signaling pathway, which plays a pivotal role in inflammation, immunity, and cell survival. nih.gov Inhibition of NF-κB activation by benzo[b]furan derivatives can contribute to their pro-apoptotic effects. nih.gov Furthermore, some derivatives have been shown to interact with the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. nih.gov There is also evidence of certain derivatives acting as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in NF-κB activation and the proliferation of pancreatic cancer cells. actuatetherapeutics.com
Anti-Microbial Efficacy Investigations
In addition to their anti-cancer properties, derivatives of this compound have emerged as promising anti-microbial agents, exhibiting activity against a range of pathogenic microorganisms.
Research has highlighted the broad-spectrum antibacterial potential of benzo[b]furan derivatives, with demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The mechanism of their antibacterial action is thought to involve the disruption of bacterial cell membrane integrity or the inhibition of essential bacterial enzymes. mdpi.com
Structure-activity relationship studies have indicated that the nature and position of substituents on the benzo[b]furan ring significantly influence the antibacterial potency. For example, the presence of hydroxyl groups at specific positions can enhance antibacterial activity. rsc.org Some derivatives have shown notable activity against clinically relevant bacteria, including Staphylococcus aureus, Escherichia coli, and even drug-resistant strains. nih.govcuestionesdefisioterapia.com
Table 3: Antibacterial Activity of Selected Benzo[b]furan Derivatives
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
| Benzofuran-3-carbohydrazide derivative 4 | Mycobacterium tuberculosis H37Rv | MIC of 2 µg/mL | nih.gov |
| 1-(thiazol-2-yl)pyrazoline derivative 19 | Gram-negative bacteria | Excellent activity (inhibition zone 25 mm) | nih.gov |
| Compound M5a, M5g | Enterococcus Faecalis | Potent activity at 50µg/ml | cuestionesdefisioterapia.com |
| Compound 30b | Staphylococcus aureus | MIC = 75 µg/mL | rsc.org |
This table is for illustrative purposes and represents findings on various benzo[b]furan derivatives, suggesting potential activities for derivatives of this compound. MIC stands for Minimum Inhibitory Concentration.
Antifungal Activity Assessment
Derivatives of the benzo[b]furan scaffold have demonstrated significant potential as antifungal agents, evaluated against a range of pathogenic fungi. mdpi.comsemanticscholar.org The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Studies have shown that benzofuran-5-ol (B79771) scaffolds are promising leads for developing new antifungal drugs, with activity reported against fungi such as Aspergillus niger. nih.gov Benzofuran-based amidrazones have also been evaluated, showing that their antifungal potencies can be superior to their antibacterial activities, with some derivatives identified as promising agents against Aspergillus fumigatus and Candida albicans. nih.govrsc.org In some cases, benzofuran derivatives showed better antimycotic activity than the reference drug fluconazole. rsc.org
Halogenation of the benzofuran structure has been shown to be a key factor in antifungal activity. In one study, specific halogenated derivatives of 3-benzofurancarboxylic acid were tested against yeast strains. The results indicated that compounds with halogens introduced into the aromatic ring and with two halogen substitutions on an acetyl group were effective against Candida species. mdpi.com For example, Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate both exhibited an MIC of 100 µg/mL against C. albicans and C. parapsilosis. mdpi.com
More recent research on polyketides derived from marine fungi has identified a monomeric benzofuran, Stribenfuran U, which showed potent antifungal activity against the plant pathogen Colletotrichum gloeosporioides with an MIC value of 0.78 μg mL−1. rsc.org
Table 1: Antifungal Activity of Selected Halogenated Benzofuran Derivatives
Molecular Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)
The antimicrobial effects of benzo[b]furan derivatives are exerted through various molecular mechanisms, including enzyme inhibition and the disruption of cellular membranes.
One of the key mechanisms is the disruption of the cytoplasmic membrane. The compound Dehydro-des-O-methyl-viniferin, a benzofuran, was found to cause significant morphological changes, membrane depolarization, and a loss of membrane integrity in Listeria monocytogenes. bepls.com Similarly, Stribenfuran U was observed to destroy the cell membrane structure of C. gloeosporioides hyphae, causing the surface to develop pits and folds. rsc.org The clinically used drug amiodarone (B1667116), which features a benzofuran core, exerts its fungicidal activity by mobilizing intracellular Ca(2+), a mechanism that disrupts cellular homeostasis. researchgate.net
Enzyme inhibition is another critical mode of action. Some benzofuran derivatives function as inhibitors of fungal N-myristoyltransferase, an enzyme essential for fungal viability. researchgate.net In silico studies of benzofuran-pyrazole hybrids have suggested that they may act by inhibiting DNA gyrase B, an enzyme crucial for bacterial DNA replication. researchgate.net Furthermore, proteomic analysis of bacteria treated with novel benzofuran derivatives containing disulfide moieties has revealed their antibacterial mechanism, highlighting their potential as versatile bactericides. nih.gov
Other Pharmacological Potentials of Benzo[b]furan Scaffold-Bearing Compounds
The versatile benzo[b]furan scaffold is a constituent of compounds with a broad spectrum of pharmacological activities beyond antimicrobial effects. researchgate.netmdpi.com These derivatives are recognized for their potential in treating chronic diseases and acute infections. mdpi.com
Anticancer Activity: Benzofuran derivatives have shown significant potential as anticancer agents. mdpi.commdpi.com They have been investigated for their activity against various cancer cell lines, including breast cancer. nih.gov Some derivatives act as inhibitors of tubulin polymerization or urokinase-type plasminogen activator (uPA), processes critical for cell division and cancer metastasis. mdpi.com
Anti-inflammatory and Antioxidant Activities: Certain natural benzofurans, such as Moracin D isolated from Morus alba, have demonstrated both anti-inflammatory and antioxidant properties. mdpi.com
Cardiovascular and CNS Effects: The benzofuran moiety is present in drugs with significant cardiovascular effects. Khellin acts as a coronary vasodilator, while amiodarone is a well-known antiarrhythmic agent. researchgate.net Other derivatives like Bufuralol are β-adrenoceptor antagonists. mdpi.com Additionally, some benzofurans are used in the treatment of cognitive disorders and show potential as therapies for Alzheimer's disease. researchgate.netbepls.com
Other Therapeutic Activities: The pharmacological scope of benzofuran derivatives also includes:
Antihypertensive and Anticoagulant properties . researchgate.net
Treatment for asthma, rheumatism, and ulcers (e.g., Machicendiol). researchgate.net
Anticholinesterase activity (e.g., Meroterpene). researchgate.net
Aromatase inhibition , which is relevant to hormone-dependent cancers. researchgate.net
Anti-infective properties against viruses and parasites. mdpi.com
Structure-Activity Relationship (SAR) Studies and Potency Enhancement
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzo[b]furan derivatives by identifying the chemical features essential for their biological activity. rsc.orgrsc.org These studies guide medicinal chemists in designing more potent and selective compounds. bepls.com
Influence of Substituents on Antimicrobial Activity:
Hydroxyl Groups: The presence of a hydroxyl group at the C-6 position of the benzofuran ring has been identified as essential for antibacterial activity. nih.govrsc.org In contrast, blocking this hydroxyl group can lead to a loss of activity. nih.gov SAR studies on 3-aryl-substituted benzofurans revealed that hydroxyl groups at the C-3 and C-4 positions resulted in good antibacterial activity, whereas a hydroxyl at the C-2 position did not enhance activity. semanticscholar.org
Halogenation: The introduction of halogens into the benzofuran structure significantly influences antimicrobial potency. For instance, derivatives with two halogen substitutions on an acetyl group were active against Gram-positive bacteria, and those with a halogen in the aromatic ring also showed antifungal activity. mdpi.com Compounds with bromo substituents at C-5 of the benzofuran ring and C-4 of an attached phenyl ring exhibited excellent antibacterial and antifungal activity. rsc.org
Other Functional Groups: The nature of the substituent at the C-3 position can determine the selectivity of antibacterial action. rsc.org Studies have shown that sulfonamide moieties can confer good to excellent antibacterial activity, while carbonyl derivatives may be less active. nih.gov The introduction of a methyl group at the C-3 position has been shown to significantly increase the antiproliferative activity of certain derivatives against cancer cell lines. mdpi.com Conversely, SAR studies on a series of barbitone and thiobarbitone derivatives indicated that electron-withdrawing groups tended to increase potency, while electron-donating groups weakened antimicrobial activity. semanticscholar.org
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Benzofuran Derivatives
Table of Mentioned Compounds
Theoretical and Computational Chemistry of Benzo B Furan 3 Ylacetaldehyde
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Benzo[b]furan-3-ylacetaldehyde and its derivatives, docking studies have been instrumental in elucidating their potential mechanisms of action by identifying likely biological targets and characterizing the intermolecular interactions at the atomic level.
A significant body of research has focused on the anticancer potential of benzo[b]furan derivatives. nih.gov Molecular docking simulations have suggested that these compounds can interact with crucial proteins involved in cancer progression. For instance, studies have shown that benzo[b]furan derivatives can bind to the colchicine (B1669291) binding site of tubulin , thereby inhibiting its polymerization, a process vital for cell division in cancer cells. This interaction is a key mechanism for the antiproliferative activity observed in various cancer cell lines.
Furthermore, docking studies have been employed to understand the structure-activity relationships within series of benzo[b]furan analogs. For example, the positioning of substituents on the benzo[b]furan scaffold has been shown to significantly influence binding affinity and biological activity. mdpi.com In some cases, the introduction of specific groups, like a methyl group at the C-3 position, has been predicted to enhance the potency of the compound.
The interaction of benzo[b]furan derivatives is not limited to tubulin. Other studies have explored their binding to different protein targets. For example, docking simulations have been used to investigate the binding of benzo[c]furan-chalcone hybrids to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase , another important target in cancer therapy. mdpi.com These studies help in rationalizing the observed cytotoxic effects against cancer cells.
The binding of benzofuran (B130515) derivatives to serum albumins, such as Bovine Serum Albumin (BSA) , has also been investigated using docking simulations. unicas.it This is crucial for understanding the pharmacokinetics of these compounds, as binding to plasma proteins can significantly affect their distribution and availability in the body. unicas.it These simulations have revealed detailed interactions, including hydrophobic interactions and hydrogen bonding, within the binding pockets of these proteins. unicas.it
Table 1: Molecular Docking Simulation Data for Benzo[b]furan Derivatives
| Compound Class | Protein Target | Key Findings |
|---|---|---|
| Benzo[b]furan derivatives | Tubulin | Inhibition of tubulin polymerization, suggesting anticancer activity. |
| Benzo[c]furan-chalcone hybrids | EGFR-Tyrosine Kinase | Potential inhibition of EGFR phosphorylation, relevant for cancer treatment. mdpi.com |
| Benzofuran derivatives | Bovine Serum Albumin (BSA) | Characterization of binding for understanding pharmacokinetic properties. unicas.it |
| Benzo[b]furan derivatives | α-Glucosidase | Potential for inhibition, relevant for diabetes management. frontiersin.org |
| Benzo[b]furan derivatives | ATP-Citrate Lyase (ACL) | Potential for inhibition, relevant for metabolic disorders. frontiersin.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) , are powerful tools for investigating the electronic structure, stability, and reactivity of molecules like this compound. researchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and energetic properties.
DFT calculations can predict the geometry of the molecule, revealing that the benzo[b]furan core is largely planar due to the aromatic nature of the fused ring system. chemicalbook.com The acetaldehyde (B116499) group attached to the C-3 position, however, has conformational flexibility. Computational analysis can determine the most stable (lowest energy) conformation, which is often a staggered arrangement relative to the benzofuran ring to minimize steric hindrance.
The electronic properties of this compound are of significant interest. The distribution of electron density, for instance, can predict which sites of the molecule are most likely to engage in chemical reactions. The furan (B31954) oxygen atom, being electronegative, influences the electronic landscape of the entire molecule. chemicalbook.com
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For similar heterocyclic systems, DFT calculations have been used to determine these values, providing insights into their potential as materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. researchgate.netsmolecule.com
Furthermore, these calculations can elucidate the nature of intramolecular interactions, such as the possibility of hydrogen bonding between the aldehyde proton and the furan oxygen, although steric factors may limit this interaction.
Table 2: Predicted Electronic Properties of a Furan-Based Derivative from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.8 eV | Indicates moderate reactivity. smolecule.com |
| Electrostatic Potential | Negative charge on cyanide nitrogen (-0.43 e) and furan oxygen (-0.29 e) | Predicts sites for electrophilic attack. smolecule.com |
| Stable Conformer | Furan ring coplanar with the acetimidoyl plane | Lower energy state due to reduced steric strain. smolecule.com |
These theoretical approaches, both molecular docking and quantum chemical calculations, are indispensable in the modern study of chemical compounds. They not only complement experimental findings but also guide the design of new molecules with desired properties, accelerating the pace of scientific discovery in fields ranging from medicine to materials science.
Analytical and Spectroscopic Characterization Methodologies for Benzo B Furan 3 Ylacetaldehyde
Chromatographic Techniques for Purity Assessment
Chromatographic methods are indispensable for evaluating the purity of Benzo[b]furan-3-ylacetaldehyde by separating it from any unreacted starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC) with Detection Methods
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and its derivatives. The method's effectiveness is contingent on the appropriate selection of a stationary phase, mobile phase, and detector.
For the analysis of related benzofuran (B130515) compounds, a common approach involves using a C18 column as the stationary phase. The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient separation of compounds with varying polarities. For instance, a gradient from 30% acetonitrile in water to 100% acetonitrile can be employed to ensure the elution of all components. actuatetherapeutics.com Detection is often achieved using UV or fluorescence detectors, which are sensitive to the chromophoric benzofuran ring system. The purity of the target compound is then determined by comparing the peak area of the main component to the total area of all detected peaks. For some benzofuran derivatives, HPLC analysis has confirmed purities higher than 95%. actuatetherapeutics.com
Below is an interactive data table summarizing typical HPLC conditions for related benzofuran compounds.
| Parameter | Conditions |
| Column | C18, Ace AQ5 (250 mm × 10 mm) actuatetherapeutics.com |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection | UV, Fluorescence |
| Purity Achieved | >95% actuatetherapeutics.com |
Advanced Spectroscopic Methods for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. The theoretical exact mass for its molecular formula, C₁₀H₈O₂, is 160.0524 g/mol . nih.gov HRMS analysis should yield a molecular ion peak that closely matches this theoretical value, providing strong evidence for the compound's identity. Fragmentation patterns observed in the mass spectrum can offer additional structural information. Common fragmentation may involve the loss of the aldehyde group.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₂ | nih.gov |
| Molecular Weight | 160.17 g/mol | nih.gov |
| Theoretical Exact Mass | 160.0524 g/mol | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton and Carbon-13)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for the structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule.
Aldehyde Proton: A singlet appearing in the downfield region, typically between δ 9.8 and 10.2 ppm.
Aromatic Protons: A series of multiplets in the range of δ 7.0–7.8 ppm, corresponding to the protons on the benzene (B151609) ring.
Methylene (B1212753) Protons: A quartet observed between δ 4.0 and 4.5 ppm, representing the two protons of the CH₂ group adjacent to the aldehyde and the benzofuran ring.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom.
Carbonyl Carbon: A signal in the highly deshielded region of δ 190–200 ppm is characteristic of the aldehyde carbonyl carbon.
Benzofuran Carbons: The carbon atoms of the benzofuran ring system typically resonate in the δ 100–160 ppm range.
The specific chemical shifts can vary slightly depending on the solvent and experimental conditions used for the analysis.
Below is an interactive data table summarizing the characteristic NMR spectral data for this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 9.8–10.2 | Singlet | Aldehyde proton (CHO) |
| ¹H | 7.0–7.8 | Multiplets | Aromatic protons (Ar-H) |
| ¹H | 4.0–4.5 | Quartet | Methylene protons (CH₂) |
| ¹³C | 190–200 | - | Carbonyl carbon (C=O) |
| ¹³C | 100–160 | - | Benzofuran carbons |
Applications of Benzo B Furan 3 Ylacetaldehyde in Materials Science and Complex Organic Synthesis
Utility in the Development of Advanced Materials
The inherent electronic and photophysical properties of the benzo[b]furan system make it an attractive candidate for incorporation into advanced materials. chemicalbook.com Its electron-rich nature can be harnessed to create materials with tailored electronic functionalities.
Optoelectronic Devices (e.g., Organic Light Emitting Diodes - OLEDs)
The development of efficient and stable blue-emitting materials is a crucial area of research for Organic Light Emitting Diodes (OLEDs). The benzo[b]furan core is recognized as a "pure" blue-emitting moiety, and its derivatives are known to exhibit high photoluminescence and good quantum yields. mdpi.com While direct studies on Benzo[b]furan-3-ylacetaldehyde for OLED applications are not extensively documented, research on related benzofuran (B130515) structures highlights the potential of this class of compounds.
For instance, studies on benzofuran derivatives have shown that they can serve as highly fluorescent molecules with significant quantum yields, a desirable characteristic for emissive layers in OLEDs. mdpi.com The fluorescence quantum yields of benzofuran derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring. mdpi.com For example, a study on benzofuran derivatives with a carbomethoxy group in the furan (B31954) ring demonstrated high quantum yields ranging from 41% to 55%. mdpi.com
Furthermore, multifunctional semiconductor molecules that integrate a strongly emissive furan group with high charge transporting capabilities are being actively explored. A recently developed molecule, 2,7-diphenylbenzo mdpi.comnih.govthieno[3,2-b]benzofuran (BTBF-DPh), was successfully used as the emissive layer in an OLED, showing a blue emission with a high external quantum efficiency of 4.23%. acs.org The strategic design of such molecules, which can involve precursors with reactive functional groups, underscores the potential utility of compounds like this compound in synthesizing novel OLED materials. The aldehyde functionality could serve as a synthetic handle to build more complex, conjugated systems with tailored optoelectronic properties.
Role as a Precursor in Diverse Organic Synthesis
The aldehyde group in this compound is a reactive functional group that can participate in a wide array of chemical transformations. This makes the compound a valuable intermediate in organic synthesis, particularly for the construction of more elaborate molecular architectures.
Construction of Complex Heterocyclic Scaffolds
The synthesis of complex heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug discovery, as these structures are prevalent in a vast number of natural products and pharmaceuticals. mdpi.com this compound, through reactions involving its aldehyde group, can be a key starting material for building fused heterocyclic systems.
While specific research detailing the use of this compound in multi-component reactions to form complex heterocycles is emerging, the reactivity of related benzofuran aldehydes is well-established. For example, 3-formylbenzo[b]furan has been synthesized and converted to fused pyridine (B92270) derivatives. researchgate.net The condensation of benzo[b]furanocarbaldehyde with phenylacetonitrile (B145931) has been used to create heterocyclic analogs based on the combretastatin (B1194345) scaffold, which have been evaluated for their anticancer activity. mdpi.com
Multi-component reactions (MCRs) are a powerful tool in organic synthesis for the efficient construction of complex molecules in a single step. researchgate.net The aldehyde functionality is a common participant in such reactions. It is plausible that this compound could be employed in MCRs to generate a diverse range of fused heterocyclic structures. For instance, a protocol for the synthesis of various furan analogues through an MCR involving arylglyoxals, cyclic dicarbonyl compounds, and phenols has been reported, highlighting the versatility of aldehyde-containing precursors in building heterocyclic diversity. rsc.org
The general reactivity of the aldehyde group allows for transformations such as condensation reactions, which can be used to form new rings. Research by Kumar et al. (2019) has reportedly illustrated the use of this compound in synthesizing novel heterocyclic compounds through multi-component reactions, with these products showing potential for pharmaceutical applications.
Future Directions and Emerging Research Avenues for Benzo B Furan 3 Ylacetaldehyde
Development of Sustainable and Green Synthetic Approaches
The synthesis of benzo[b]furan derivatives has traditionally relied on various methods, including transition-metal-catalyzed reactions. sioc-journal.cn A key future direction is the development of more environmentally friendly and efficient synthetic routes for Benzo[b]furan-3-ylacetaldehyde. Recent advancements have focused on replacing precious metal catalysts, such as palladium, with more abundant and less toxic alternatives like iron and copper. nih.gov
One promising green strategy involves one-pot processes that combine multiple reaction steps, thereby reducing solvent waste, energy consumption, and purification efforts. nih.gov For example, a method using iron(III)-catalyzed regioselective halogenation of an aryl ketone followed by a copper-catalyzed intramolecular cyclization has been developed for the benzofuran (B130515) core. nih.gov Adapting such methodologies to synthesize this compound could involve starting with a 1-arylketone that has a protected acetaldehyde (B116499) group. This approach benefits from low catalyst loadings, sometimes in the parts-per-million (ppm) range for copper, which minimizes metal contamination and is advantageous for both cost and environmental impact.
Future research should aim to optimize these green protocols, exploring solvent-free conditions, microwave-assisted reactions, or biocatalytic methods to further enhance sustainability.
Expanded Exploration of Novel Biological Activities and Therapeutic Applications
The benzo[b]furan scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological properties, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities. nih.govsioc-journal.cnchemicalbook.com While much of the existing research is on the broader class of compounds, this compound represents a frontier for discovering new therapeutic applications.
Anticancer Potential: Derivatives of benzo[b]furan have shown significant antiproliferative activity against various cancer cell lines. mdpi.com Some have been found to act as tubulin polymerization inhibitors, a critical mechanism for halting cancer cell division. Furthermore, specific benzofuran-3-yl derivatives have been identified as potent inhibitors of Glycogen (B147801) Synthase Kinase 3β (GSK-3β), an enzyme overexpressed in some pancreatic and colon cancers. actuatetherapeutics.com Future research should involve synthesizing a library of compounds from this compound and screening them for similar activities. The reactive aldehyde can be used to create novel imines, oximes, or other heterocyclic systems to probe structure-activity relationships (SAR).
Antimicrobial Activity: Given that benzo[b]furan derivatives are known to possess antibacterial and antifungal properties, this compound is a candidate for developing new antimicrobial agents, potentially active against resistant strains. nih.gov
Other Therapeutic Areas: The structural motif is also present in compounds investigated as protein kinase inhibitors, which are crucial targets in cellular regulation and disease. nih.gov Exploring the potential of this compound derivatives in this area, as well as for anti-inflammatory or analgesic effects, is a logical next step. researchgate.net
Table 2: Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Potential Molecular Target | Rationale Based on Related Compounds | Citation |
|---|---|---|---|
| Oncology | Tubulin | Inhibition of tubulin polymerization observed in other benzofuran derivatives. | |
| Oncology | Glycogen Synthase Kinase 3β (GSK-3β) | Benzofuran-3-yl maleimides are potent GSK-3β inhibitors. | actuatetherapeutics.com |
| Oncology | Various Protein Kinases | The benzofuran scaffold is a key feature in many kinase inhibitors. | nih.gov |
| Infectious Disease | Bacterial/Fungal Enzymes | General antibacterial and antifungal activity is well-documented for the class. | nih.gov |
| Inflammation | Cyclooxygenase (COX) enzymes | Analgesic and anti-inflammatory activities have been reported for related structures. | researchgate.net |
Advanced Computational Modeling for Rational Design of Derivatives
Computational chemistry offers powerful tools to accelerate drug discovery by predicting the properties and activities of new molecules before they are synthesized. For this compound, advanced computational modeling is a crucial future direction.
Molecular docking simulations can be used to predict how derivatives of this compound might bind to the active sites of therapeutic targets like tubulin or GSK-3β. mdpi.com These in silico studies help in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural modifications with changes in biological activity. By applying these models, researchers can rationally design new derivatives with enhanced potency and optimized pharmacokinetic properties. For instance, computational tools like Density Functional Theory (DFT) can predict steric and electronic effects of different substituents, guiding the synthesis toward more promising candidates. This approach saves significant time and resources compared to traditional trial-and-error synthesis and screening.
Considerations for Industrial Scale-Up and Process Chemistry
Transitioning a compound from laboratory-scale synthesis to industrial production presents a unique set of challenges. For this compound to be commercially viable, whether as a final product or an intermediate, its manufacturing process must be efficient, cost-effective, reproducible, and safe.
Future research in process chemistry should focus on:
Process Optimization: Converting multi-step syntheses into one-pot or flow chemistry processes can dramatically improve throughput and reduce costs.
Catalyst Efficiency and Recovery: While the shift to iron and copper is beneficial, developing methods for recycling these catalysts is essential for large-scale green manufacturing. nih.gov
Purification Strategies: Industrial-scale purification requires moving away from costly and time-consuming methods like column chromatography towards more scalable techniques such as recrystallization or distillation.
Quality Control: Establishing robust analytical methods to ensure the purity and consistency of this compound across different batches is critical for any application, especially pharmaceutical ones.
The use of synthetic routes that employ low catalyst loadings and avoid hazardous reagents will be paramount for any successful and sustainable industrial scale-up.
Q & A
Q. What are the recommended synthetic routes for Benzo[b]furan-3-ylacetaldehyde, and how do reaction conditions influence yield?
The synthesis of this compound can be approached via Sonogashira coupling or Friedel-Crafts acylation , leveraging methodologies for similar benzofuran derivatives. For example:
- Sonogashira Reaction : Palladium-catalyzed cross-coupling between terminal alkynes and aryl halides can introduce acetaldehyde moieties to the benzofuran core. Optimize catalyst loading (e.g., Pd(PPh₃)₄/CuI) and solvent polarity (e.g., THF or DMF) to enhance regioselectivity .
- Friedel-Crafts Acylation : Use Lewis acids like AlCl₃ to acylate benzofuran derivatives, followed by reduction to the aldehyde. Monitor temperature (0–25°C) to avoid over-acylation or decomposition .
Key Consideration : Yields may vary with substituent electron-donating/withdrawing effects on the benzofuran ring.
Q. How can researchers validate the purity and structural integrity of this compound?
Combine chromatographic and spectroscopic techniques:
- HPLC-Fluorescence/UV Detection : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) for baseline separation of impurities. Compare retention times with standards .
- NMR Spectroscopy : Confirm the aldehyde proton signal at δ 9.8–10.2 ppm (¹H NMR) and carbonyl carbon at δ 190–200 ppm (¹³C NMR). For stereochemical analysis, 2D-COSY or NOESY may resolve ambiguities .
- Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (C₁₀H₈O₂: 160.0524 g/mol).
Advanced Research Questions
Q. How do electronic effects in the benzofuran ring influence the reactivity of this compound in nucleophilic additions?
The electron-rich benzofuran ring activates the aldehyde toward nucleophilic attack. For example:
- Grignard Reagents : Reactivity correlates with the ring’s electron density. Electron-donating groups (e.g., -OCH₃ at position 2) increase aldehyde electrophilicity, accelerating addition. Kinetic studies under inert atmospheres (Ar/N₂) are critical to prevent oxidation .
- Contradiction Alert : Steric hindrance from bulky substituents (e.g., -Br at position 5) may reduce reactivity despite electronic activation. Use computational modeling (DFT) to predict steric vs. electronic trade-offs .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., boiling point) of this compound analogs?
Discrepancies often arise from impurities or measurement techniques. To address this:
- Standardize Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) before property determination .
- Differential Scanning Calorimetry (DSC) : Measure melting/boiling points under controlled heating rates (e.g., 5°C/min) to minimize decomposition. Compare with literature values for analogs like 3-benzyloxybenzaldehyde (mp 55–59°C) .
- Statistical Analysis : Apply ANOVA to evaluate inter-lab variability in reported data, as demonstrated in studies on benzo[a]pyrene quantification .
Q. How can this compound be stabilized for long-term storage in research settings?
- Storage Conditions : Store under argon at −20°C in amber vials to prevent photodegradation and oxidation. Add stabilizers like BHT (0.01% w/w) for aldehyde protection .
- Deuterated Solvents : Use CDCl₃ for NMR samples to avoid aldehyde proton exchange with moisture .
Methodological Notes
- Safety Protocols : Follow first-aid measures for aldehydes (e.g., eye rinsing for 15+ minutes with water; avoid oral ingestion) .
- Data Reproducibility : Document reaction parameters (catalyst, solvent, temperature) and purity assays rigorously to align with journals’ standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
